5-Isoxazolecarboxylic acid, 4,5-dihydro-3-phenyl-, ethyl ester
Description
5-Isoxazolecarboxylic acid, 4,5-dihydro-3-phenyl-, ethyl ester is a heterocyclic compound featuring a partially saturated isoxazole ring (4,5-dihydroisoxazole) with a phenyl group at the 3-position and an ethyl ester moiety at the carboxylic acid position. This structure confers unique physicochemical properties, making it a scaffold of interest in medicinal chemistry and agrochemical research. Its synthesis typically involves cycloaddition reactions or functional group modifications, as seen in related compounds .
Properties
IUPAC Name |
ethyl 3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-2-15-12(14)11-8-10(13-16-11)9-6-4-3-5-7-9/h3-7,11H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWNIQLACJQGOFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(=NO1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70482652 | |
| Record name | 5-Isoxazolecarboxylic acid, 4,5-dihydro-3-phenyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70482652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50899-14-4 | |
| Record name | 5-Isoxazolecarboxylic acid, 4,5-dihydro-3-phenyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70482652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isoxazolecarboxylic acid, 4,5-dihydro-3-phenyl-, ethyl ester typically involves the cyclization of α,β-acetylenic oximes. One common method employs AuCl3 as a catalyst under moderate reaction conditions to achieve high yields of substituted isoxazoles . Another approach involves the oxidation of propargylamines to oximes, followed by CuCl-mediated intramolecular cyclization .
Industrial Production Methods: Industrial production methods for this compound often utilize metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity. These methods include the use of tert-butyl nitrite or isoamyl nitrite for the synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes .
Chemical Reactions Analysis
Types of Reactions: 5-Isoxazolecarboxylic acid, 4,5-dihydro-3-phenyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oximes.
Reduction: Formation of dihydro derivatives.
Substitution: Introduction of different substituents at the phenyl ring or the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions.
Major Products:
Oxidation: Formation of oximes.
Reduction: Dihydro derivatives.
Substitution: Various substituted isoxazoles depending on the reagents used.
Scientific Research Applications
5-Isoxazolecarboxylic acid, 4,5-dihydro-3-phenyl-, ethyl ester is a chemical compound belonging to the isoxazole family, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound has a phenyl group and an ethyl ester functional group, making it a versatile molecule in chemical reactions and applications.
Scientific Research Applications
This compound is used as a building block for synthesizing more complex molecules in chemistry. Derivatives of isoxazolecarboxylic acids have shown potential as antitubercular agents in biological and medicinal research. These compounds exhibit activity against drug-resistant strains of Mycobacterium tuberculosis, making them promising candidates for new drug development. In the industrial sector, this compound is used in the production of pesticides and other agrochemicals, as its ability to undergo various chemical reactions makes it a versatile intermediate in synthesizing complex molecules.
Isoxazole derivatives exhibit antimicrobial activity against various pathogens. For example, studies have shown that isoxazole derivatives effectively inhibit Staphylococcus aureus and Pseudomonas aeruginosa, with some compounds achieving over 90% reduction in biofilm formation at concentrations from 0.125 to 0.25 mg/mL.
Table 1: Antimicrobial Activity of Isoxazole Derivatives
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) | Biofilm Reduction (%) |
|---|---|---|---|
| Isoxazole A | S. aureus | 0.125 mg/mL | >90 |
| Isoxazole B | P. aeruginosa | 0.25 mg/mL | >90 |
| Isoxazole C | C. albicans | 0.2 mg/mL | >90 |
Use as a Herbicide Safener
Mechanism of Action
The mechanism of action of 5-Isoxazolecarboxylic acid, 4,5-dihydro-3-phenyl-, ethyl ester involves its interaction with specific molecular targets. In medicinal applications, it acts by inhibiting the growth of Mycobacterium tuberculosis through the disruption of essential metabolic pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with the synthesis of vital cellular components .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The table below compares the target compound with key analogs, highlighting structural differences and their implications:
*Calculated based on molecular formulas.
Crystallographic and Conformational Insights
- Planarity and Hydrogen Bonding: In Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate, the amino group and ester moiety lie coplanar with the isoxazole ring, facilitating strong N–H⋯O/N hydrogen bonds that stabilize crystal packing .
- Steric Effects: Diphenyl analogs exhibit reduced conformational flexibility, which may limit interaction with enzymatic active sites compared to monosubstituted derivatives .
Key Research Findings
Substituent-Driven Activity : Piperazine and allyl groups (e.g., 10a) improve solubility and bioavailability, making them superior candidates for drug development .
Electron-Withdrawing Groups : Chloro or nitro substituents enhance binding affinity in antimicrobial assays but may increase toxicity .
Ester Group Impact : Ethyl esters generally offer better metabolic stability than methyl esters, as seen in higher plasma half-lives for ethyl derivatives .
Biological Activity
5-Isoxazolecarboxylic acid, 4,5-dihydro-3-phenyl-, ethyl ester (commonly referred to as isoxazole derivative) is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 191.18 g/mol. The structure consists of an isoxazole ring substituted with a phenyl group and an ethyl ester functional group.
Antimicrobial Properties
Recent studies have demonstrated that isoxazole derivatives exhibit notable antimicrobial activity against various pathogens. For instance, a study highlighted that isoxazole derivatives showed effective inhibition against Staphylococcus aureus and Pseudomonas aeruginosa, with some compounds achieving a reduction in biofilm formation by over 90% at concentrations ranging from 0.125 to 0.25 mg/mL .
Table 1: Antimicrobial Activity of Isoxazole Derivatives
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) | Biofilm Reduction (%) |
|---|---|---|---|
| Isoxazole A | S. aureus | 0.125 mg/mL | >90 |
| Isoxazole B | P. aeruginosa | 0.25 mg/mL | >90 |
| Isoxazole C | C. albicans | 0.2 mg/mL | >90 |
Cytotoxicity
The cytotoxic effects of isoxazole derivatives were evaluated in vitro, revealing low cytotoxicity at effective antimicrobial concentrations. For example, at a concentration of 0.2 mg/mL, the cytotoxicity was minimal; however, increasing the concentration led to moderate cytotoxic effects . This indicates a dose-dependent relationship between antimicrobial efficacy and cytotoxicity.
Table 2: Cytotoxicity of Isoxazole Derivatives
| Compound | Concentration (mg/mL) | Cytotoxicity Level |
|---|---|---|
| Isoxazole A | 0.2 | Low |
| Isoxazole A | 0.4 | Moderate |
The mechanism by which isoxazole derivatives exert their antimicrobial effects appears to involve the disruption of microbial cell integrity rather than merely targeting the biofilm matrix. This suggests that these compounds may kill microbial cells directly, which could be advantageous in treating infections characterized by biofilm formation .
Case Studies
- Case Study on Staphylococcus aureus : In a controlled laboratory setting, isoxazole derivatives were tested against clinical strains of S. aureus known for their resistance to conventional antibiotics. Results indicated that certain derivatives not only inhibited growth but also significantly reduced biofilm formation, suggesting their potential as therapeutic agents in treating resistant infections.
- Case Study on Pseudomonas aeruginosa : Another study focused on the efficacy of isoxazole derivatives against Pseudomonas aeruginosa biofilms in a simulated wound environment. The compounds demonstrated substantial biofilm eradication capabilities, reinforcing their potential application in chronic wound management.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 5-Isoxazolecarboxylic acid, 4,5-dihydro-3-phenyl-, ethyl ester, and how do they influence experimental design?
- Answer : The compound's boiling point (413.3±40.0°C at 760 mmHg) suggests high thermal stability, enabling reactions under reflux conditions. Its hydrogen bond acceptor count (5) and low hydrogen bond donor count (0) indicate polar but non-acidic behavior, influencing solvent selection (e.g., ethyl acetate or dichloromethane). The topological polar surface area (61.6 Ų) suggests moderate solubility in polar aprotic solvents, critical for crystallization or chromatography .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Answer : Follow GHS-based safety measures:
- Storage : Avoid light, moisture, and high temperatures; use airtight containers in ventilated areas.
- Handling : Use PPE (gloves, goggles), avoid inhalation/contact, and work in fume hoods.
- Emergency : For skin contact, rinse with water for 15+ minutes; for ingestion, seek medical attention immediately and provide SDS .
Q. What synthetic methodologies are applicable for preparing derivatives of this isoxazole scaffold?
- Answer : Adapt reflux-based condensation (e.g., using sodium acetate in acetic acid) for introducing substituents. For example, 3-formyl indole derivatives can react with aminothiazolones under reflux to form fused heterocycles . Optimize reaction time (3–5 hours) and stoichiometry (1:1.1 molar ratio) for higher yields.
Advanced Research Questions
Q. How can statistical experimental design optimize reaction conditions for synthesizing this compound?
- Answer : Use factorial design (e.g., Box-Behnken or Central Composite Design) to assess variables like temperature, catalyst loading, and solvent polarity. For example, a 3-factor design with 15 runs can identify interactions between reflux time (3–5 hours), acetic acid volume (80–120 mL), and sodium acetate concentration (0.1–0.15 mol) to maximize yield .
Q. What analytical techniques resolve structural ambiguities in substituted isoxazole derivatives?
- Answer : Combine:
- NMR : and NMR to confirm substitution patterns (e.g., phenyl vs. methoxyphenyl groups).
- HRMS : Validate molecular weight (e.g., CHNO has a theoretical mass of 292.29 g/mol).
- XRD : Resolve stereochemical uncertainties in dihydroisoxazole rings .
Q. How do electronic effects of substituents influence the reactivity of this isoxazole in nucleophilic acyl substitution?
- Answer : Electron-withdrawing groups (e.g., nitro, trifluoromethyl) on the phenyl ring increase electrophilicity of the ester carbonyl, accelerating hydrolysis. Computational studies (DFT) can quantify activation barriers. For example, compare Hammett constants (σ) of substituents to correlate with reaction rates in alkaline conditions .
Q. What strategies mitigate contradictions in solubility data reported for this compound?
- Answer :
- Experimental validation : Use standardized shake-flask methods with HPLC quantification.
- QSAR modeling : Correlate calculated logP (e.g., 2.8–3.5) with experimental solubility in solvents like ethanol or DMSO.
- Crystallography : Polymorph screening (e.g., via slurry bridging) can identify metastable forms with divergent solubility profiles .
Methodological Challenges & Solutions
Q. How to design a scalable reactor for continuous-flow synthesis of this compound?
- Answer : Implement microfluidic reactors with:
- Residence time : 10–30 minutes at 100–120°C.
- Mixing efficiency : Use staggered herringbone micromixers to ensure homogeneity.
- In-line monitoring : FTIR or UV-vis probes for real-time yield tracking. Reference CRDC subclass RDF2050112 for reactor fundamentals .
Q. What computational tools predict metabolic pathways for environmental risk assessment?
- Answer : Use EPI Suite (EPA) to estimate biodegradation half-lives or BioTransformer 3.0 to simulate phase I/II metabolism. For example, esterase-mediated hydrolysis of the ethyl ester group is a likely detoxification pathway .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
